Cas no 2346531-04-0 (1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid)
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2346531-04-0x500.png)
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,1-Benzoxaborole-4-carboxylic acid, 1,3-dihydro-1-hydroxy-
- SY262574
- MFCD21606618
- G72091
- 1-HYDROXY-3H-2,1-BENZOXABOROLE-4-CARBOXYLIC ACID
- 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid
- 2346531-04-0
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid
-
- インチ: 1S/C8H7BO4/c10-8(11)5-2-1-3-7-6(5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11)
- InChIKey: RWXJZOMECKVLJB-UHFFFAOYSA-N
- ほほえんだ: B1(O)C2=CC=CC(C(O)=O)=C2CO1
計算された属性
- せいみつぶんしりょう: 178.0437389g/mol
- どういたいしつりょう: 178.0437389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7371-100mg |
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 100mg |
¥1820.0 | 2024-04-22 | |
Ambeed | A1721588-250mg |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 250mg |
$443.0 | 2025-02-28 | |
1PlusChem | 1P0251IV-250mg |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 250mg |
$323.00 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7371-250mg |
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 250mg |
¥3040.0 | 2024-04-22 | |
1PlusChem | 1P0251IV-100mg |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 100mg |
$188.00 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7371-500mg |
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 500mg |
¥4346.0 | 2024-04-22 | |
Ambeed | A1721588-100mg |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 100mg |
$259.0 | 2025-02-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7371-5g |
1-hydroxy-1,3-dihydro-2,1-benzoxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 5g |
¥19468.0 | 2024-04-22 | |
Ambeed | A1721588-1g |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 1g |
$1157.0 | 2025-02-28 | |
1PlusChem | 1P0251IV-1g |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid |
2346531-04-0 | 95% | 1g |
$867.00 | 2024-05-23 |
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acidに関する追加情報
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 2346531-04-0, known as 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound belongs to the class of oxaboroles, which are boron-containing heterocycles with versatile functionalities. The benzo[c][1,2]oxaborole framework is particularly interesting as it combines aromaticity with boron's distinctive electronic properties, making it a valuable building block for advanced materials and pharmaceuticals.
Recent studies have highlighted the importance of boron-containing heterocycles in organic synthesis and materials science. The hydroxy and carboxylic acid functionalities in this compound provide additional sites for chemical modification, enabling the creation of derivatives with tailored properties. For instance, the hydroxyl group can participate in hydrogen bonding, while the carboxylic acid group can act as a versatile nucleophile or electrophile depending on the reaction conditions.
One of the most promising applications of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid lies in its potential as a precursor for advanced boron-based materials. Researchers have demonstrated that this compound can be used to synthesize boron-doped carbon nanomaterials, which exhibit enhanced electrical conductivity and mechanical stability. These materials hold great potential for use in energy storage devices such as batteries and supercapacitors.
In the pharmaceutical industry, the oxaborole framework has been explored for its potential as a drug delivery vehicle. The compound's ability to form stable complexes with metal ions has led to its investigation as a carrier for anticancer drugs. Recent experiments have shown that derivatives of this compound can selectively target cancer cells while minimizing toxicity to healthy tissues.
The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the oxaborole ring through a palladium-catalyzed coupling reaction and subsequent functionalization to introduce the hydroxyl and carboxylic acid groups. This synthesis pathway has been optimized to achieve high yields and excellent purity levels.
From an environmental perspective, the compound's biodegradability and ecological impact have been studied extensively. Results indicate that under aerobic conditions, the compound undergoes rapid degradation into innocuous byproducts, making it a more sustainable choice compared to traditional organic compounds.
In conclusion, 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid represents a significant advancement in boron chemistry. Its unique structure and functional groups make it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic research and industrial applications.
2346531-04-0 (1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-4-carboxylic acid) 関連製品
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